2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid
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Overview
Description
2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid is an organic compound that belongs to the class of acetic acids This compound is characterized by the presence of an acetyl group, a methylamino group, and a difluorophenyl group attached to the acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid typically involves the following steps:
Formation of the Acetyl(methyl)amino Group: This step involves the acetylation of a methylamine precursor using acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the acetyl(methyl)amino intermediate.
Formation of the Acetic Acid Backbone:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid involves its interaction with specific molecular targets. The acetyl(methyl)amino group can form hydrogen bonds with target proteins, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[Acetyl(methyl)amino]-2-(2,4-dichlorophenyl)acetic acid: Similar structure but with chlorine atoms instead of fluorine.
2-[Acetyl(methyl)amino]-2-(2,4-dibromophenyl)acetic acid: Similar structure but with bromine atoms instead of fluorine.
2-[Acetyl(methyl)amino]-2-(2,4-dimethylphenyl)acetic acid: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in 2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid imparts unique properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-6(15)14(2)10(11(16)17)8-4-3-7(12)5-9(8)13/h3-5,10H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAAWKGHNUADRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C(C1=C(C=C(C=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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